2-Isopropyl-4-methoxy-5-methylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-5-methyl-2-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-7(2)9-6-10(15-4)8(3)5-11(9)16(12,13)14/h5-7H,1-4H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBJZRQPQSXJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C(C)C)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-methoxy-5-methylbenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the isopropyl, methoxy, and methyl substituents. One common synthetic route involves the following steps:
Sulfonation: The aromatic precursor, such as toluene, is sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonamide group.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, halo, or alkyl-substituted derivatives.
Scientific Research Applications
Synthetic Route Overview
| Step | Description |
|---|---|
| Sulfonation | Aromatic precursors like toluene are treated with sulfuric acid or chlorosulfonic acid. |
| Substitution Reactions | Subsequent reactions introduce isopropyl, methoxy, and methyl groups to form the final product. |
Chemistry
2-Isopropyl-4-methoxy-5-methylbenzenesulfonamide serves as a building block in organic synthesis. Its structural features allow it to be modified into more complex molecules, facilitating the development of new compounds with desired properties .
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor and as a ligand in biochemical assays. Its sulfonamide group mimics para-aminobenzoic acid (PABA), which is crucial for bacterial growth, thereby inhibiting bacterial enzymes involved in folic acid synthesis .
Medicine
The compound shows promise in medicinal chemistry, particularly for its antimicrobial and anti-inflammatory activities. Preliminary studies suggest that it may inhibit the growth of various pathogens, although specific efficacy data is still limited .
Case Study: Antimicrobial Activity
A study evaluating the antimicrobial properties of structurally similar compounds indicated significant activity against both Gram-positive and Gram-negative bacteria . The findings suggest that this compound could exhibit comparable effects.
Industry
In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for formulating products that require specific chemical characteristics .
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-methoxy-5-methylbenzenesulfonamide depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes involved in folic acid synthesis.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 2-isopropyl-4-methoxy-5-methylbenzenesulfonamide and related compounds:
Functional Group Impact on Properties
- Sulfonamide vs. Benzoate Ester : The sulfonamide group in the target compound offers greater hydrolytic stability compared to the labile ester bond in 2-isopropyl-4-methoxy-5-methylphenyl benzoate, making it more suitable for applications requiring prolonged stability .
- Morpholinylpropyl Substitution: The addition of a morpholinylpropyl group in CAS 332389-08-9 significantly increases molar mass (370.51 vs.
- Chloroacetyl Group : The electrophilic chloroacetyl substituent in N-[4-(2-chloroacetyl)phenyl]methanesulfonamide provides a reactive site for nucleophilic attack, enabling covalent modifications or prodrug strategies .
Hypothetical Bioactivity Considerations
- Morpholinyl Derivatives : Compounds with morpholine moieties are often employed in drug design for their ability to improve pharmacokinetic profiles (e.g., blood-brain barrier penetration) .
Biological Activity
2-Isopropyl-4-methoxy-5-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H17NO3S
- Molecular Weight : 253.34 g/mol
The presence of the isopropyl, methoxy, and methyl groups enhances the compound's lipophilicity, which may improve its interaction with biological membranes and molecular targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), which is crucial for bacterial growth, thereby inhibiting bacterial enzymes involved in folic acid synthesis. This mechanism is similar to that of traditional sulfa drugs, which are known for their antimicrobial properties.
Antimicrobial Properties
Research indicates that sulfonamides exhibit significant antimicrobial activity. In particular, this compound has been investigated for its potential as an enzyme inhibitor in various pathogens. For instance, studies have shown that derivatives of sulfonamides can effectively inhibit bacterial growth by targeting folate biosynthesis pathways .
Enzyme Inhibition Studies
A notable study evaluated the compound's inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound demonstrated competitive inhibition with an IC50 value comparable to established inhibitors like Neostigmine methylsulfate. The kinetic analysis revealed that it forms an irreversible enzyme-inhibitor complex, suggesting potential therapeutic applications in treating conditions such as Alzheimer's disease .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has also been explored for anti-inflammatory effects. The compound's ability to modulate inflammatory pathways may offer therapeutic benefits in diseases characterized by chronic inflammation.
Comparative Studies with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related sulfonamides:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 4-Methoxybenzenesulfonamide | Lacks isopropyl and methyl groups | Moderate antimicrobial activity |
| 2-Isopropyl-5-methylbenzenesulfonamide | Lacks methoxy group | Reduced enzyme inhibition |
| 2-Isopropyl-4-methoxybenzenesulfonamide | Unique combination enhances activity | Strong AChE inhibition and antimicrobial |
The unique combination of substituents in this compound contributes to its enhanced biological activity compared to its analogs.
Case Studies and Research Findings
- Acetylcholinesterase Inhibition : A study published in PMC highlighted the synthesis of a series of sulfonamides where compound 5c (related structure) exhibited notable AChE inhibition (IC50 = 0.075 µM) compared to traditional inhibitors . This suggests that structural modifications can lead to potent enzyme inhibitors.
- Antimicrobial Studies : Another research effort indicated that various sulfonamides, including derivatives of the target compound, showed significant antibacterial activity against common pathogens, reinforcing the role of the sulfonamide moiety in antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
